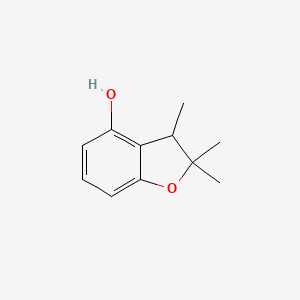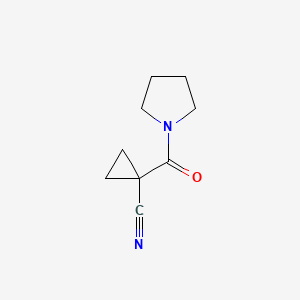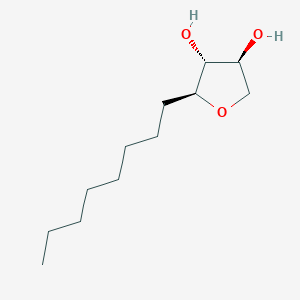
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol is a chiral compound with a tetrahydrofuran ring substituted with an octyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of asymmetric dihydroxylation of an octyl-substituted tetrahydrofuran precursor. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and stereoselectivity. These methods are advantageous due to their sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octyl-substituted tetrahydrofuran ketones or aldehydes.
Reduction: Formation of reduced tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The octyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry and hydroxyl groups.
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring, octyl group, and two hydroxyl groups. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H24O3 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(2S,3R,4S)-2-octyloxolane-3,4-diol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11-12(14)10(13)9-15-11/h10-14H,2-9H2,1H3/t10-,11-,12+/m0/s1 |
Clé InChI |
YPFMROQPNCEUIF-SDDRHHMPSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1[C@@H]([C@H](CO1)O)O |
SMILES canonique |
CCCCCCCCC1C(C(CO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


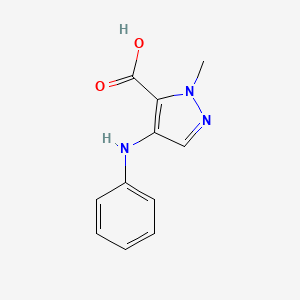
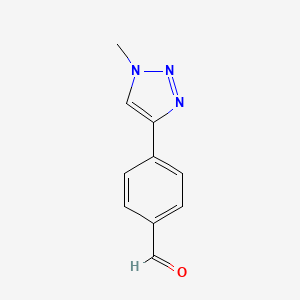

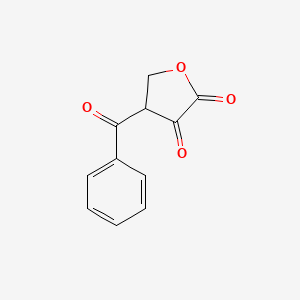
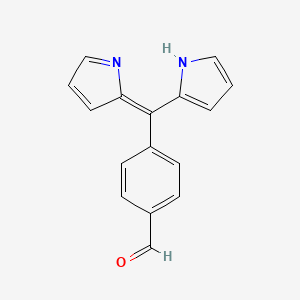

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
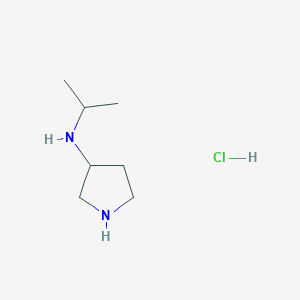

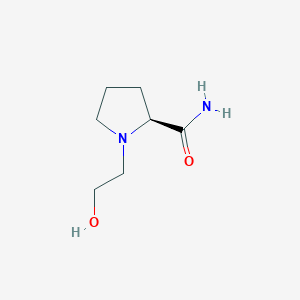
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)
